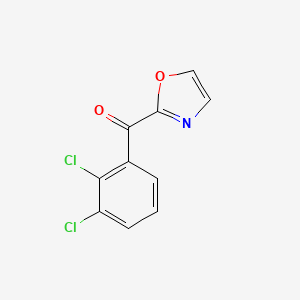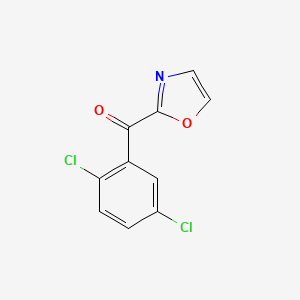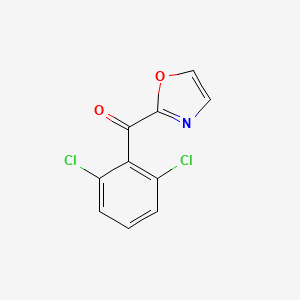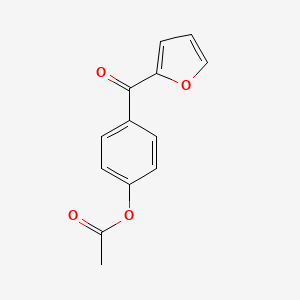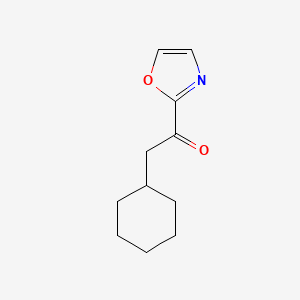
2-(Cyclohexylacetyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Cyclohexylacetyl)oxazole” is a derivative of oxazole, which is a heterocyclic compound that consists of a five-membered aromatic ring with one oxygen atom and one nitrogen atom . Oxazoles are aromatic compounds but less so than the thiazoles . Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole .
Synthesis Analysis
Oxazoles can be synthesized using a variety of methods. One of the most common methods is the cyclodehydration of amide oximes, a process that uses an acid catalyst to facilitate the removal of water from the compound . Other preparation methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis . The synthesis of oxazoles has been a key research topic in organic synthesis .Molecular Structure Analysis
The structure of oxazoles is similar to that of peptide, so it is also called pseudopeptide . Additionally, the water solubility of poly (2-oxazoline)s is easy to modulate and is invisible in organisms, making it suitable for the development of technologies such as drug delivery, protein modification, and anti-fouling interfaces .Chemical Reactions Analysis
Oxazoles can undergo electrophilic substitution reactions. These reactions usually occur at position 5 of the oxazole ring, which is the carbon atom between the nitrogen and oxygen atoms . Oxazole can also undergo nucleophilic substitution reactions. Due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms, the carbon atom at position 2 on the oxazole ring is particularly susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system . This aromaticity makes the compound more stable, with a boiling point of 70-72°C and a melting point of -25°C .Applications De Recherche Scientifique
Anticancer Applications
- Oxazole-Based Anticancer Agents : Oxazole derivatives, with oxygen and nitrogen atoms in their core structure, have been studied for their potential as anticancer agents. The structural diversity of these compounds allows for various interactions with enzymes and receptors, leading to the discovery of new drugs (Chiacchio et al., 2020).
Biological Activity
- Therapeutic Potentials of Oxazole : Oxazole scaffolds have shown a wide spectrum of biological activities, attracting global research for synthesizing various oxazole derivatives and screening them for therapeutic potentials (Kakkar & Narasimhan, 2019).
Pharmacological Applications
- Oxazole Scaffold in Therapeutics : Oxazoles are present in various agents with anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. Synthetic oxazole molecules have been reported to exhibit a wide spectrum of pharmacological profiles, with some advancing to preclinical and clinical evaluations (Kaur et al., 2018).
Drug Discovery
- Oxazole in Drug Discovery : The oxazole motif is central in drug discovery due to its diverse biological functions. Transition-metal-free reactions for synthesizing oxazole heterocycles have been developed, considering the toxicity and scarcity of some metals used in traditional methods (Ibrar et al., 2016).
Chemical Synthesis
- Synthesis of Oxazole Derivatives : Novel methods for synthesizing disubstituted oxazoles and oxazolines have been developed. These involve the formation of intermolecular C-N bonds and intramolecular C-O bonds, yielding derivatives with potential medicinal applications (Zhong et al., 2012).
Safety And Hazards
Orientations Futures
Oxazoles and their derivatives represent an immensely versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists . The highly tunable structure and function of poly (2-oxazoline)s, with excellent physical and biological properties, have shown great potential for application in the initial exploratory work .
Propriétés
IUPAC Name |
2-cyclohexyl-1-(1,3-oxazol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPSBYOCTCWSBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642050 |
Source


|
| Record name | 2-Cyclohexyl-1-(1,3-oxazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylacetyl)oxazole | |
CAS RN |
898759-04-1 |
Source


|
| Record name | 2-Cyclohexyl-1-(1,3-oxazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







